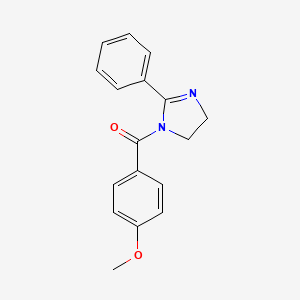
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as MPDH-imidazole, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound belongs to the imidazole family, which is a group of organic compounds that contain a five-membered ring with two nitrogen atoms. The synthesis and properties of MPDH-imidazole have been extensively researched, and it has been found to have several interesting properties that make it useful in scientific research.
作用機序
The mechanism of action of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. It has been found to target specific enzymes and proteins that are involved in cell division and growth, leading to the death of cancer cells. It has also been shown to have an effect on the immune system, enhancing the body's ability to fight cancer cells.
Biochemical and Physiological Effects
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell division and growth, leading to the death of cancer cells. It has also been found to enhance the immune system's ability to fight cancer cells. In addition, it has been found to have antibacterial and antifungal properties, making it useful in the treatment of infections.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, making it suitable for large-scale experiments. However, one of the limitations of using 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele is its potential toxicity. It has been found to be toxic to some cells at high concentrations, and care must be taken when handling it in the lab.
将来の方向性
There are several future directions for the research on 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele. One area of research is in the development of new cancer treatments. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has shown promise as a chemotherapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Another area of research is in the development of new antibiotics. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have antibacterial and antifungal properties, and it could be used in the development of new antibiotics to treat infections. Finally, further research is needed to fully understand the toxicity and safety of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele, particularly in humans.
合成法
The synthesis of 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele can be achieved through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with phenyl hydrazine to form 1-(4-methoxyphenyl) hydrazine. This intermediate product is then reacted with glyoxylic acid to form 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele. This synthesis method has been optimized to produce high yields of pure 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele, making it suitable for large-scale production.
科学的研究の応用
1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-(4-methoxybenzoyl)-2-phenyl-4,5-dihydro-1H-imidazolele has been shown to have anti-cancer properties, and it has been studied as a potential chemotherapeutic agent. It has also been found to have antibacterial and antifungal properties, making it useful in the development of new antibiotics.
特性
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-9-7-14(8-10-15)17(20)19-12-11-18-16(19)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPREFRIKSKDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)

![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)



![5-imino-6-(3-methylbenzylidene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5723918.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5723921.png)
![N,4-dimethyl-3-nitro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5723927.png)



![3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5723978.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5723989.png)